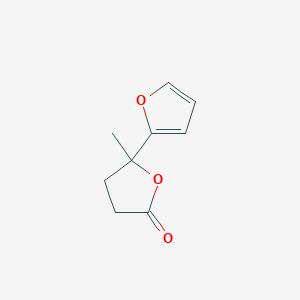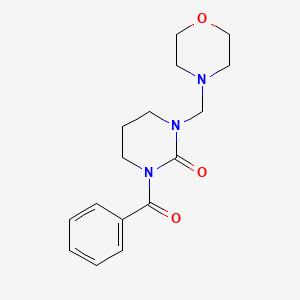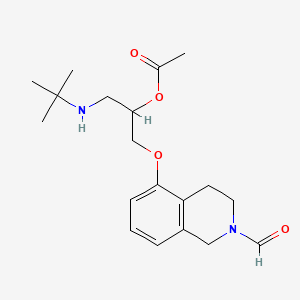
1-Benzoyltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone ring substituted with a benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyltetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with tetrahydropyrimidinone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted benzoyltetrahydropyrimidinones.
Aplicaciones Científicas De Investigación
1-Benzoyltetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Benzoyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the tetrahydropyrimidinone ring can interact with enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Benzoylpyrimidin-2(1H)-one: Lacks the tetrahydro structure, leading to different chemical properties.
1-Benzoyltetrahydroquinazolin-2(1H)-one: Contains a quinazoline ring instead of a pyrimidine ring, resulting in distinct biological activities.
Uniqueness: 1-Benzoyltetrahydropyrimidin-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
54236-66-7 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-benzoyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(9-5-2-1-3-6-9)13-8-4-7-12-11(13)15/h1-3,5-6H,4,7-8H2,(H,12,15) |
Clave InChI |
DAISULZVVMPOQO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)N(C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


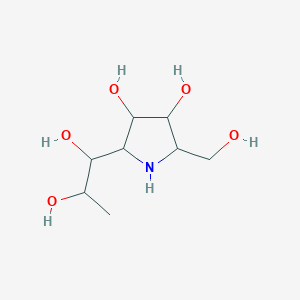
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
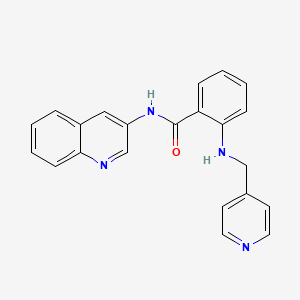
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
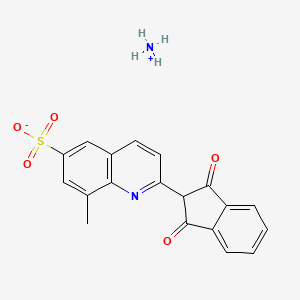
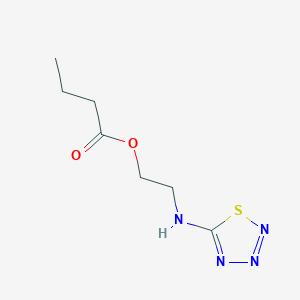
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
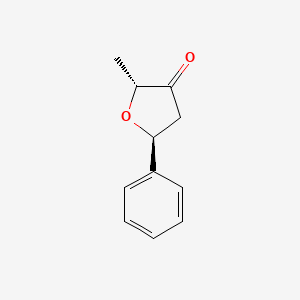
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
